molecular formula C22H21ClN4O B2614748 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide CAS No. 1202983-79-6

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide

Cat. No.: B2614748
CAS No.: 1202983-79-6
M. Wt: 392.89
InChI Key: YAKUIYUIWMPIEW-UHFFFAOYSA-N
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Description

1-[6-(4-Chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 4-chlorophenyl group at the 6-position and a piperidine-4-carboxamide moiety at the 3-position. The N-phenyl group on the carboxamide further enhances its structural complexity. Its molecular formula, C22H20ClN5O, suggests moderate hydrophobicity, which may influence pharmacokinetic properties like blood-brain barrier penetration.

Properties

IUPAC Name

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O/c23-18-8-6-16(7-9-18)20-10-11-21(26-25-20)27-14-12-17(13-15-27)22(28)24-19-4-2-1-3-5-19/h1-11,17H,12-15H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKUIYUIWMPIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

  • IUPAC Name: 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide
  • Molecular Formula: C22H21ClN4O
  • CAS Number: 1202983-79-6

Mechanism of Action:
The compound interacts with specific molecular targets, leading to the inhibition of certain enzymes and receptors involved in cellular processes such as growth, differentiation, and apoptosis. Its biological activity is attributed to its ability to modulate pathways that regulate cancer cell proliferation and inflammation .

Biological Activities

  • Anticancer Activity:
    • The compound has shown promising results in inhibiting cancer cell proliferation. It acts on various cancer cell lines, demonstrating its potential as a therapeutic agent.
    • Case Study: In vitro studies indicated that this compound effectively inhibited the growth of breast and colon cancer cells, suggesting its role in cancer therapy .
  • Anti-inflammatory Properties:
    • Research has indicated that this compound possesses anti-inflammatory effects, which may be beneficial in treating inflammatory diseases.
    • Findings: The compound reduced pro-inflammatory cytokines in cell culture models, indicating its potential for therapeutic use in conditions like rheumatoid arthritis .
  • Antimicrobial Effects:
    • This compound has been evaluated for its antimicrobial properties against various pathogens.
    • Data Table: Antimicrobial Activity
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Comparative Analysis with Related Compounds

Comparison with Similar Pyridazine Derivatives:

Compound NameBiological ActivityNotes
PyridazinoneAnti-inflammatoryCommonly used in pain relief
PyridabenHerbicideUtilized in agricultural settings
EmorfazoneAnti-inflammatoryUsed for treating pain

Future Directions and Research Opportunities

Research is ongoing to explore the full therapeutic potential of this compound. Future studies may focus on:

  • Optimizing synthesis methods for higher yields.
  • Investigating structure-activity relationships to enhance efficacy.
  • Conducting clinical trials to evaluate safety and effectiveness in human subjects.

Mechanism of Action

The mechanism of action of 1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as cell growth, differentiation, and apoptosis. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core : The pyridazine core in the target compound and Compound 1 () may favor π-π stacking interactions with neuronal receptors, whereas triazine and pyrimidine cores in other analogues alter electronic properties (e.g., dipole moments) and binding affinities .

Chlorophenyl-Containing Analogues in Antimicrobials

and list chlorophenyl-bearing biguanides and ureas (e.g., chlorhexidine derivatives), which share the 4-chlorophenyl motif but differ in functional groups:

  • Chlorhexidine nitrile (C16H24ClN9): A biguanide with a cyanocarbamimidoyl group, exhibiting broad-spectrum antimicrobial activity due to membrane disruption .
  • 1-(4-Chlorophenyl)urea (C7H7ClN2O): Simpler structure with urea linkage; weaker activity compared to carboxamide derivatives .

Comparison : The target compound’s carboxamide group offers hydrogen-bonding capability distinct from biguanides’ charged interactions, suggesting divergent mechanisms of action despite shared chlorophenyl motifs.

Biological Activity

1-[6-(4-chlorophenyl)pyridazin-3-yl]-N-phenylpiperidine-4-carboxamide is a pyridazine derivative known for its diverse biological activities, particularly in the fields of oncology and inflammation. This compound has garnered attention due to its potential therapeutic applications, including antimicrobial and anticancer properties.

This compound is characterized by the following structural features:

  • IUPAC Name : this compound
  • Molecular Formula : C22H21ClN4O
  • CAS Number : 1202983-79-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, leading to modulation of cellular processes such as:

  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in cancer cell proliferation.
  • Cell Growth Regulation : It influences pathways associated with cell growth and apoptosis, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown IC50 values ranging from 19.9 to 75.3 µM against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells .

Cell Line IC50 (µM)
MDA-MB-23119.9
MCF-775.3
COV31845.0
OVCAR-360.0

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. The specific mechanisms include the inhibition of bacterial enzyme activity, which is crucial for their survival.

Anti-inflammatory Effects

This compound has also demonstrated anti-inflammatory activity, suggesting potential use in treating inflammatory disorders.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A detailed study analyzed the effects of the compound on multiple cancer cell lines, confirming its role as a reversible inhibitor with competitive behavior in enzyme assays. The molecular docking studies indicated favorable interactions within the active sites of target enzymes, enhancing its potential as an anticancer agent .
  • Enzyme Inhibition Studies :
    Research highlighted that the compound inhibits acetylcholinesterase (AChE), a critical enzyme in neurodegenerative diseases. This inhibition suggests a dual role in both cancer treatment and neuroprotection .
  • Pharmacological Evaluation :
    The pharmacological profile of this compound was evaluated through various assays that demonstrated its antibacterial action and enzyme inhibition capabilities, making it a versatile candidate for further development in pharmaceutical applications .

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